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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of Atto 390 NHS ester to
proteins and the subsequent determination of the degree of labeling (DOL). Accurate
calculation of the molar ratio of dye to protein is critical for ensuring reproducibility and optimal
performance in downstream applications such as fluorescence microscopy, flow cytometry, and
immunoassays.

Introduction

Atto 390 is a fluorescent label with a coumarin structure, characterized by high fluorescence
guantum yield, a large Stokes shift, and good photostability.[1][2][3][4] The N-
hydroxysuccinimide (NHS) ester functional group of Atto 390 readily reacts with primary amines
on proteins, such as the e-amino group of lysine residues, to form stable amide bonds.[2] This
process, known as bioconjugation, is fundamental in creating fluorescently labeled proteins for
various biological assays. The degree of labeling (DOL), or the average number of dye
molecules conjugated to a single protein molecule, is a critical parameter that can influence the
brightness and functionality of the conjugate. An optimal DOL provides a bright, stable signal
without compromising the biological activity of the protein due to over-labeling. These notes
provide a comprehensive protocol for labeling proteins with Atto 390 NHS ester and
calculating the DOL.

Quantitative Data Summary
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For successful and reproducible protein labeling, it is essential to be aware of the
physicochemical properties of the Atto 390 dye and the protein of interest. The following table
summarizes the key quantitative data for Atto 390 NHS ester.

Parameter Value Reference
Molecular Weight (MW) 440 g/mol
Maximum Absorption (Aabs) 390 nm

Molar Extinction Coefficient
24,000 M-1cm-1
(emax)

Maximum Emission (Afl) 476 nm

Correction Factor at 280 nm
(CF280)

0.09

Experimental Protocols
Materials and Equipment

o Atto 390 NHS ester

e Protein to be labeled (in an amine-free buffer)

o Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

e Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)

e Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
o Gel filtration column (e.g., Sephadex G-25) for purification

o UV-Vis spectrophotometer

e Quartz cuvettes

Protein Preparation
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» Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS).
Buffers containing primary amines like Tris or glycine will compete with the protein for
reaction with the NHS ester and must be avoided.

e If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer
using dialysis or a desalting column.

e The protein concentration should ideally be 2-10 mg/mL for efficient labeling.

Atto 390 NHS Ester Stock Solution Preparation

o Shortly before use, prepare a stock solution of Atto 390 NHS ester in anhydrous DMF or
DMSO at a concentration of 1-10 mg/mL.

» Vortex the solution to ensure the dye is fully dissolved.

Protein Labeling Procedure

» Molar Ratio Determination: The optimal molar ratio of Atto 390 NHS ester to protein
depends on the protein and the desired DOL. A starting point for optimization is a 5- to 20-
fold molar excess of the dye. For antibodies, a 10:1 to 15:1 molar ratio is often a good
starting point.

o Reaction Setup: Add the calculated volume of the Atto 390 NHS ester stock solution to the
protein solution while gently vortexing.

¢ Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light.

¢ Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-50
mM. This will react with any remaining NHS ester. Incubate for 30 minutes at room
temperature.

 Purification: Separate the labeled protein from unreacted dye and byproducts using a gel
filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored
band to elute is the labeled protein.
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Degree of Labeling (DOL) Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the purified
conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

o Measure the absorbance of the purified protein conjugate solution at 280 nm (A280) and 390
nm (A390) using a quartz cuvette.

o Calculate the concentration of the protein, correcting for the absorbance of the dye at 280
nm:

o Protein Concentration (M) = [A280 - (A390 x CF280)] / eprotein

= Where:

A280 is the absorbance of the conjugate at 280 nm.

A390 is the absorbance of the conjugate at 390 nm.

CF280 is the correction factor for Atto 390 at 280 nm (0.09).

gprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). This
can be calculated from the protein's amino acid sequence.

» Calculate the concentration of the dye:
o Dye Concentration (M) = A390 / edye
= Where:
» A390 is the absorbance of the conjugate at 390 nm.
» edye is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M-1cm-1).
o Calculate the Degree of Labeling (DOL):
o DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 3 and 7.
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Caption: Experimental workflow for protein labeling with Atto 390 NHS ester.
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Caption: Reaction between Atto 390 NHS ester and a protein's primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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